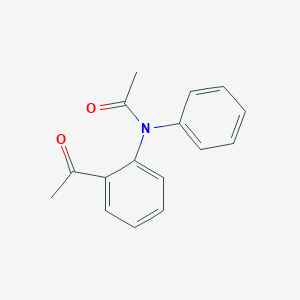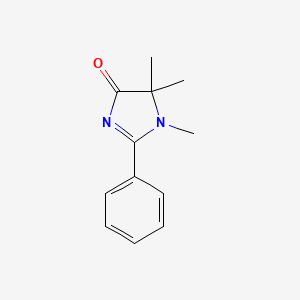
4H-Imidazol-4-one, 1,5-dihydro-1,5,5-trimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazol-4-one, 1,5-dihydro-1,5,5-trimethyl-2-phenyl- is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .
Preparation Methods
The synthesis of 4H-Imidazol-4-one, 1,5-dihydro-1,5,5-trimethyl-2-phenyl- can be achieved through several methods:
Condensation Reactions: This involves the cyclization of diamides under specific conditions to form the imidazolone ring.
Aza-Wittig Reactions: This method utilizes the reaction between iminophosphoranes and carbonyl compounds to produce imidazolones.
Heterocyclic Rearrangements: These reactions involve the rearrangement of existing heterocyclic compounds to form the desired imidazolone structure.
Chemical Reactions Analysis
4H-Imidazol-4-one, 1,5-dihydro-1,5,5-trimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s properties.
Substitution: The imidazolone ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4H-Imidazol-4-one, 1,5-dihydro-1,5,5-trimethyl-2-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one, 1,5-dihydro-1,5,5-trimethyl-2-phenyl- involves its interaction with various molecular targets and pathways. For example, as a proteasome modulator, it can bind to the proteasome and alter its activity, affecting protein degradation and cellular processes . The specific pathways involved depend on the compound’s application and the biological system being studied.
Comparison with Similar Compounds
4H-Imidazol-4-one, 1,5-dihydro-1,5,5-trimethyl-2-phenyl- can be compared with other imidazolone derivatives and similar heterocyclic compounds:
Imidazol-2-ones: These compounds have the carbonyl group at a different position on the ring, leading to different chemical properties and applications.
Imidazoles: These compounds lack the carbonyl group, resulting in distinct reactivity and uses.
Imidazolines: These are reduced forms of imidazoles and have different biological activities.
The uniqueness of 4H-Imidazol-4-one, 1,5-dihydro-1,5,5-trimethyl-2-phenyl- lies in its specific substitution pattern and the presence of both nitrogen atoms and a carbonyl group, which confer unique chemical and biological properties .
Properties
CAS No. |
61857-94-1 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1,5,5-trimethyl-2-phenylimidazol-4-one |
InChI |
InChI=1S/C12H14N2O/c1-12(2)11(15)13-10(14(12)3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
GGIPJTZVXWNTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N=C(N1C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


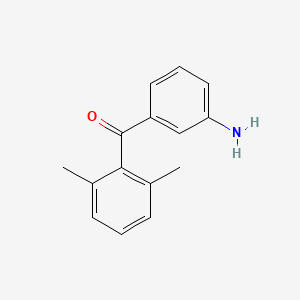
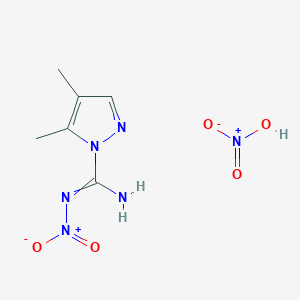
![1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene](/img/structure/B14561205.png)
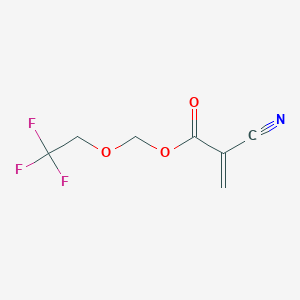
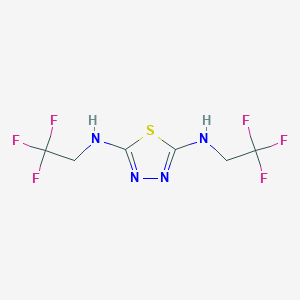

![2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid](/img/structure/B14561216.png)
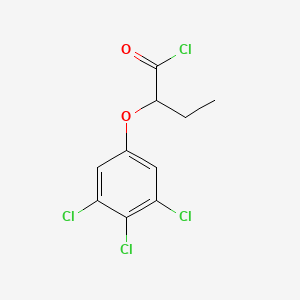

![4-(1,3-Diazabicyclo[3.1.0]hexan-2-yl)butan-1-ol](/img/structure/B14561238.png)
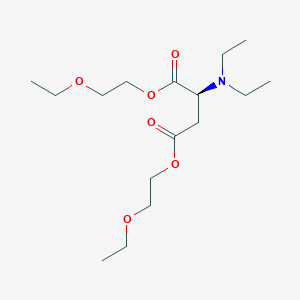

![2,2'-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane)](/img/structure/B14561251.png)
